Cetornan

Description

Properties

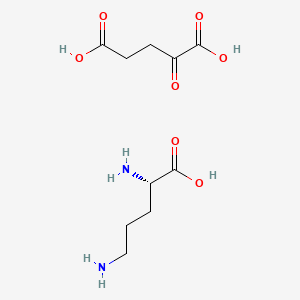

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUVFBNQHVEEU-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5144-42-3 | |

| Record name | L-Ornithine, 2-oxopentanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30958449 | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34414-83-0, 5191-97-9 | |

| Record name | Ornithine α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34414-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5191-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005191979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (L)-Ornithine 2-oxoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034414830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L)-ornithine 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-ornithine 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEN49K96W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Molecular and Structural Characterization of Cetornan

Elucidation of L-Ornithinium α-Ketoglutarate Crystal Structure

The definitive atomic arrangement of Cetornan in its crystalline solid state has been elucidated through single-crystal X-ray diffraction analysis. researchgate.net This powerful technique has provided a detailed blueprint of the molecular packing and the interactions that hold the L-ornithine and α-ketoglutarate ions together.

The crystal structure of L-Ornithinium α-Ketoglutarate has been solved and refined, revealing its crystallographic fingerprint. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. science.gov The specific space group has been identified as P2₁, a common space group for chiral molecules crystallizing in a monoclinic system. science.gov

The asymmetric unit of the crystal contains two independent pairs of L-ornithinium and α-ketoglutarate ions. science.gov This indicates a degree of subtlety in the crystal packing, with slight differences in the local environment of the two ion pairs.

The precise dimensions of the unit cell, the fundamental repeating unit of the crystal, have been determined as follows:

| Lattice Parameter | Value (Å) |

| a | 15.4326(3) |

| b | 5.2015(1) |

| c | 16.2067(3) |

| β (angle) | 91.986(1)° |

Table 1: Unit cell parameters for L-Ornithinium α-Ketoglutarate as determined by single-crystal X-ray diffraction. science.gov

A critical feature contributing to the cohesion and stability of the L-Ornithinium α-Ketoglutarate crystal is an extensive and intricate network of hydrogen bonds. researchgate.netscience.gov These interactions occur between the hydrogen bond donors (primarily the ammonium (B1175870) groups of L-ornithinium) and the hydrogen bond acceptors (the carboxylate and keto groups of α-ketoglutarate). This three-dimensional web of hydrogen bonds effectively links all the ions together, creating a robust supramolecular assembly. The ornithine molecule in its zwitterionic form, with both nitrogen atoms protonated, actively participates in this network. researchgate.net

The crystal structure of L-Ornithinium α-Ketoglutarate also provides insights into the conformational flexibility of its constituent molecules. Both L-ornithine and α-ketoglutaric acid exhibit a degree of conformational adaptability within the crystal lattice. science.gov This versatility allows the molecules to optimize their packing and maximize the favorable intermolecular interactions, particularly the hydrogen bonds. The specific conformations adopted by the L-ornithine and α-ketoglutarate ions in the crystal structure are a consequence of the energetic balance between intramolecular conformational energies and the stabilizing intermolecular forces within the crystal. Studies on other ornithine-containing crystal structures have also highlighted the flexible nature of the ornithine side chain. researchgate.net

Computational and In Silico Studies of this compound Molecular Associations

While crystallographic studies provide a static picture of the solid state, computational methods offer a dynamic and energetic perspective on the molecular associations in this compound.

To date, specific molecular modeling and simulation studies focusing exclusively on the intermolecular interactions within the this compound (L-Ornithinium α-Ketoglutarate) crystal are not extensively reported in publicly available literature. However, the principles of molecular mechanics and quantum chemical calculations are routinely applied to understand similar organic salt co-crystals.

Such in silico studies would typically involve:

Molecular Dynamics Simulations: To study the dynamic behavior of the ions in a simulated crystal lattice or in solution. These simulations can provide insights into the strength and lifetime of hydrogen bonds and the conformational flexibility of the individual ions at different temperatures.

Electrostatic Potential Surface Mapping: To visualize the charge distribution around the L-ornithinium and α-ketoglutarate ions and to identify the regions most likely to engage in electrostatic interactions.

While direct computational studies on this compound are sparse, research on related systems, such as the interaction of L-ornithine with other molecules and the behavior of α-ketoglutaric acid in different environments, provides a foundational understanding that can be extrapolated to the this compound system. nih.gov

Hirshfeld Surface Analysis in Ornithine Derivatives

While specific Hirshfeld surface analysis studies on this compound are not readily found in the surveyed literature, the technique provides valuable insights into the intermolecular interactions within the crystals of related ornithine derivatives and other amino acid salts. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystalline environment. The surface is generated by partitioning the crystal electron density into molecular fragments.

The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular contacts. The key parameters derived from this analysis are:

d_norm : A normalized contact distance that highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts (strong interactions), blue spots represent longer contacts (weaker interactions), and white areas denote contacts around the van der Waals separation.

2D Fingerprint Plots : These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.

In studies of amino acid salts, Hirshfeld surface analysis typically reveals the prominence of hydrogen bonds (N-H···O and O-H···O) in stabilizing the crystal packing. nih.govnih.gov For an ornithine derivative like this compound, the analysis would be expected to highlight the strong hydrogen bonding capabilities of the multiple amino and carboxylate groups.

Table 2: Expected Predominant Intermolecular Contacts in an Ornithine Derivative Crystal from Hirshfeld Surface Analysis

| Contact Type | Description | Expected Contribution |

|---|---|---|

| O···H / H···O | Hydrogen bonds between carboxylate oxygen and amine/hydroxyl hydrogen | High |

| N···H / H···N | Hydrogen bonds involving amine groups | Significant |

| H···H | General van der Waals interactions | High (due to abundance of hydrogen atoms) |

| C···H / H···C | Weaker C-H···π or C-H···O interactions | Moderate |

This table outlines the expected types and relative contributions of intermolecular contacts for a typical ornithine-containing crystal, as would be quantified by Hirshfeld surface analysis.

Theoretical Exploration of Supramolecular Interactions

The supramolecular chemistry of this compound is dictated by the non-covalent interactions between the L-ornithine cations and the alpha-ketoglutarate (B1197944) anion. These interactions are fundamental to its crystal structure, stability, and solubility.

The primary supramolecular interaction in this compound is the ion pairing between the positively charged amino groups of ornithine and the negatively charged carboxylate groups of alpha-ketoglutarate. This strong electrostatic attraction is the main driving force for the formation of the salt.

Van der Waals forces , although weaker than ionic and hydrogen bonds, also play a crucial role. The aliphatic backbone of ornithine and the methylene (B1212753) groups of alpha-ketoglutarate contribute to these non-specific attractive forces, filling the space within the crystal lattice efficiently.

Given the presence of multiple functional groups capable of engaging in various non-covalent interactions, the supramolecular structure of this compound is likely to be a highly organized, three-dimensional network. Understanding these interactions is key to predicting the material's physical properties.

Biochemical Pathways and Metabolic Interplay of Cetornan

Role in Amino Acid Metabolism and Biosynthesis

Cetornan's metabolic journey is intricately linked with the synthesis and interplay of several crucial amino acids. Its metabolism leads to the production of glutamate (B1630785), glutamine, arginine, proline, and polyamines, all of which are vital for protein metabolism and the health of the intestinal lining. medicaments.gouv.frchiesi.fr

Precursor Functions for Glutamine Synthesis

Glutamine, the most abundant free amino acid in the body, is essential for numerous metabolic functions, including protein synthesis and immune response. nih.govnih.gov this compound acts as a precursor for glutamine. The oxoglurate component of this compound can be converted to glutamate, which is then condensed with ammonia (B1221849) to form glutamine in a reaction catalyzed by glutamine synthetase. nih.govyoutube.com Studies in humans have suggested that L(+) ornithine oxoglurate can help slow the decline of glutamine concentrations in both plasma and muscle. medicaments.gouv.frchiesi.fr

Contribution to Arginine and Proline Anabolism

The metabolic pathways of arginine and proline are interconnected, and this compound contributes to their production. wikipedia.org The ornithine part of this compound is a direct precursor to both arginine and proline. Ornithine can be converted to citrulline, which is then used to synthesize arginine as part of the urea (B33335) cycle. wikipedia.org Additionally, ornithine can be converted to glutamate-5-semialdehyde, which can then be used to produce proline. wikipedia.org The metabolism of this compound has been observed to increase plasma concentrations of arginine and proline. medicaments.gouv.fr

Influence on Polyamines Production

Polyamines are small, positively charged molecules that are crucial for cell growth, differentiation, and proliferation. nih.gov Ornithine, released from this compound, is a direct precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. mdpi.com The production of these polyamines is a vital aspect of this compound's role in supporting the proliferation of cells, particularly in the intestinal mucosa. medicaments.gouv.frchiesi.fr

Impact on Ornithine, Glutamic Acid, and Citrulline Dynamics

Oral administration of L(+) ornithine oxoglurate has been shown to significantly increase the plasma concentration of ornithine. medicaments.gouv.frchiesi.fr The metabolism of the oxoglurate component leads to the production of glutamic acid. medicaments.gouv.fr Furthermore, an increased urinary excretion of citrulline and glutamate has been observed following the intake of L(+) ornithine oxoglurate. medicaments.gouv.fr In some studies, dietary citrulline was found to be more effective than ornithine in counteracting arginine deficiency, highlighting the complex interplay between these amino acids. nih.gov

Regulation of Nitrogen Metabolism

Nitrogen is a fundamental component of amino acids and, therefore, proteins. nih.gov The body's ability to manage its nitrogen stores is critical for maintaining health, especially in states of metabolic stress. nih.gov

Influence on Protein Turnover and Synthesis Rates

This compound has demonstrated a notable influence on protein metabolism, specifically in promoting protein synthesis and modulating protein turnover. Research indicates that this compound can enhance the transport of amino acids into cells and their subsequent incorporation into proteins, thereby stimulating protein synthesis. supersmart.com

A study conducted on postoperative patients receiving total parenteral nutrition (TPN) found that supplementation with ornithine-alpha-ketoglutarate helped maintain muscle protein synthesis. nih.gov In the control group that received only TPN, there was a significant decrease in both the total concentration of ribosomes and the percentage of polyribosomes, key components of the protein synthesis machinery. nih.govnih.gov Conversely, the group receiving this compound showed no such decline, indicating a preservation of the muscle's capacity for protein synthesis. nih.govnih.gov

Furthermore, the study observed a more effective use of nitrogen in the this compound-supplemented group. nih.gov This was evidenced by a significantly lower cumulative urinary urea excretion and a nitrogen balance that was not statistically different from zero, as opposed to the negative nitrogen balance seen in the control group. nih.gov This suggests a reduction in protein catabolism alongside the maintenance of synthesis.

Table 1: Effect of this compound on Postoperative Muscle Protein Synthesis

| Parameter | Control Group (TPN only) | This compound Group (TPN + this compound) |

| Change in Total Ribosome Concentration | -23% (p < 0.05) | Unaffected |

| Change in Polyribosome Percentage | -21% (p < 0.01) | Unaffected |

| Cumulative Urinary Urea Excretion | Significantly higher | Lower than control (p < 0.05) |

| Nitrogen Balance | Negative (p < 0.05) | Not statistically different from zero |

Data from a study on postoperative patients. nih.gov

Integration within Central Energy Metabolism

The metabolic effects of this compound are deeply integrated with central energy metabolism, primarily through its alpha-ketoglutarate (B1197944) (α-KG) component. α-KG is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. creative-proteomics.comscienceresearchwellness.com

Participation in the Tricarboxylic Acid (TCA) Cycle as α-Ketoglutarate

Upon dissociation, the alpha-ketoglutarate from this compound can directly enter the mitochondrial matrix and participate in the TCA cycle. nih.gov The TCA cycle is a series of biochemical reactions that oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP and reducing equivalents (NADH and FADH₂). nih.govwikipedia.org

Within the cycle, α-ketoglutarate undergoes oxidative decarboxylation to form succinyl-CoA, a reaction catalyzed by the α-ketoglutarate dehydrogenase complex. creative-proteomics.comnih.gov This step is a critical regulatory point that links the catabolism of amino acids to cellular energy production. creative-proteomics.com By providing a direct source of α-ketoglutarate, this compound can help fuel the TCA cycle, thereby supporting the generation of cellular energy. youtube.com

Anaplerotic Roles in Mitochondrial Metabolic Pathways

This compound serves an important anaplerotic function, which is the replenishment of intermediates that have been extracted from a central metabolic pathway for biosynthetic purposes. wikipedia.org The TCA cycle is not only a catabolic pathway for energy production but also an anabolic hub, providing precursors for the synthesis of various molecules, including amino acids. wikipedia.orgyoutube.com

The withdrawal of TCA cycle intermediates for these anabolic reactions would cause the cycle to slow down or stop if they were not replenished. wikipedia.org Alpha-ketoglutarate, supplied by this compound, is a key anaplerotic substrate. geeksforgeeks.org It can be formed from the deamination of glutamate and, in turn, serves to replenish the pool of TCA cycle intermediates, ensuring its continued operation for both energy production and biosynthesis. nih.govresearchgate.net For instance, α-ketoglutarate can be used to synthesize other amino acids through transamination reactions, and its replenishment is crucial for maintaining nitrogen balance and amino acid metabolism. creative-proteomics.comgeeksforgeeks.org Glutamine, in particular, is a major source for replenishing TCA cycle intermediates through its conversion to glutamate and then to α-ketoglutarate, a process known as glutaminolysis. nih.govnih.gov

Table 2: Key Anaplerotic Reactions of the TCA Cycle

| Anaplerotic Substrate | TCA Cycle Intermediate Formed | Key Enzyme(s) |

| Pyruvate (B1213749) | Oxaloacetate | Pyruvate carboxylase |

| Glutamate | α-Ketoglutarate | Glutamate dehydrogenase |

| Aspartate | Oxaloacetate | Aspartate transaminase |

| Propionyl-CoA | Succinyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase |

This table highlights the central role of α-ketoglutarate in replenishing the TCA cycle. wikipedia.orggeeksforgeeks.org

Energetic Donor Properties in Cellular Systems

The contribution of this compound to cellular energetics extends beyond simply fueling the TCA cycle. The metabolism of alpha-ketoglutarate within the TCA cycle directly leads to the production of energy-rich molecules. plos.org The oxidative decarboxylation of α-ketoglutarate to succinyl-CoA generates one molecule of NADH. youtube.com Subsequently, the conversion of succinyl-CoA to succinate (B1194679) produces one molecule of GTP (or ATP), and the further oxidation of succinate to oxaloacetate yields one molecule of FADH₂ and another molecule of NADH. wikipedia.org

These reducing equivalents, NADH and FADH₂, are the primary donors of electrons to the electron transport chain, driving oxidative phosphorylation and the synthesis of large amounts of ATP, the main energy currency of the cell. wikipedia.org Thus, by supplying a key substrate to a high-flux point in the TCA cycle, this compound acts as an effective energetic donor, supporting cellular processes that have high energy demands. plos.org

Cellular and Subcellular Mechanisms of Cetornan Action

Modulation of Cellular Signaling Pathways

Cetornan and its components have been shown to influence several key cellular signaling pathways that regulate growth, metabolism, and cellular responses.

Ornithine alpha-ketoglutarate (B1197944) has been demonstrated to increase the secretion of anabolic hormones, specifically insulin (B600854) and growth hormone researchgate.netcaldic.comresearchgate.netyourcareeverywhere.com. This effect is considered a potential mechanism contributing to the beneficial anabolic actions of OKG, particularly in conditions associated with muscle loss researchgate.net. Studies have indicated that OKG administration can lead to increased serum levels of growth hormone and insulin researchgate.net.

Research findings related to the impact of OKG on GH and insulin secretion are summarized in the table below:

| Hormone | Effect of OKG Administration | Reference |

| Growth Hormone (GH) | Increased secretion | researchgate.netcaldic.comresearchgate.netyourcareeverywhere.com |

| Insulin | Increased secretion | researchgate.netcaldic.comresearchgate.netyourcareeverywhere.com |

The mechanism underlying OKG's stimulation of these hormones is likely multifactorial and may involve the production of metabolites from ornithine and alpha-ketoglutarate caldic.com.

This compound's anabolic action is closely linked to its influence on protein metabolism researchgate.netresearchgate.net. OKG has been shown to improve protein metabolism and promote protein anabolism researchgate.netresearchgate.net. Alpha-ketoglutarate, a component of OKG, has been reported to induce skeletal muscle hypertrophy in mice through the activation of the mTORC1 mediated protein synthesis pathway researchgate.net. Studies investigating the effects of related compounds, such as ketone monoesters (which include beta-hydroxybutyrate, a ketoacid like alpha-ketoglutarate), have shown an influence on mechanistic target of rapamycin (B549165) (mTOR)-related protein-protein colocalization and intracellular trafficking in human skeletal muscle, suggesting that ketoacids can influence the spatial regulation of mTOR nih.gov.

Key findings related to OKG/alpha-ketoglutarate and protein anabolism/mTOR signaling include:

OKG improves protein metabolism and has anabolic effects. researchgate.netresearchgate.net

Alpha-ketoglutarate can activate mTORC1-mediated protein synthesis. researchgate.net

Ketoacids may influence the spatial regulation of mTOR. nih.gov

Alpha-ketoglutarate is a critical cofactor for a superfamily of enzymes known as 2-oxoglutarate dependent hydroxylases, which includes prolyl 4-hydroxylases (PHDs) nih.govnih.gov. PHDs play a crucial role in regulating the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α) nih.govnih.gov. Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation nih.govnih.gov. This hydroxylation requires alpha-ketoglutarate, iron, and oxygen nih.gov. By influencing PHD activity through the availability of alpha-ketoglutarate, this compound's components can indirectly impact HIF-1α stability and the transcription of HIF-dependent genes, which are involved in adaptive responses to hypoxia and oxidative stress nih.govresearchgate.net.

The relationship between alpha-ketoglutarate, PHDs, and HIF activity is summarized below:

| Component | Enzyme/Factor Involved | Role |

| Alpha-ketoglutarate | Prolyl Hydroxylases (PHDs) | Required cofactor for enzymatic activity. nih.govnih.gov |

| PHDs | HIF-1α | Hydroxylate HIF-1α, leading to its degradation under normoxia. nih.govnih.gov |

| HIF-1α | Gene Expression | Regulates genes involved in hypoxic adaptation when stabilized. nih.govresearchgate.net |

While the primary mechanisms of this compound action are linked to the known roles of ornithine and alpha-ketoglutarate in metabolic pathways and hormone secretion, research also suggests involvement in other signaling processes. Alpha-ketoglutarate has been reported to promote wound healing through processes involving ERK kinases researchgate.net. Cellular responses to various stimuli are mediated by complex signaling cascades nih.govnih.gov. Given that this compound influences multiple cellular processes, it is plausible that it interacts with or triggers additional, potentially novel, signaling cascades. However, specific detailed research findings on entirely novel signaling cascades uniquely triggered by this compound were not extensively available in the provided search results, beyond the involvement of pathways like ERK kinases in specific contexts like wound healing researchgate.net. Further investigation is needed to fully elucidate any novel signaling pathways directly and uniquely modulated by this compound.

Epigenetic Regulation and Gene Expression

Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression nih.gov. These modifications can be influenced by cellular metabolites nih.gov.

Ten-Eleven Translocation (TET) proteins (TET1, TET2, and TET3) are a family of Fe(II)/2-oxoglutarate-dependent dioxygenases that are central to active DNA demethylation nih.govcore.ac.uknih.govmdpi.com. These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms, initiating the process of DNA demethylation nih.govnih.govmdpi.com. As the name suggests, TET hydroxylases require 2-oxoglutarate, which is also known as alpha-ketoglutarate, as a key cofactor for their enzymatic activity nih.govcore.ac.ukmdpi.com.

Alpha-ketoglutarate's role as a cofactor for TET enzymes directly links it to the regulation of DNA demethylation researchgate.netnih.govmdpi.com. Studies have shown that alpha-ketoglutarate can modulate pluripotency by promoting the activity of the TET family of DNA demethylases, thereby influencing the DNA methylation landscape researchgate.net. This suggests that this compound, by providing alpha-ketoglutarate, can impact epigenetic regulation through the modulation of TET hydroxylase activity and subsequent DNA demethylation, influencing gene expression.

The involvement of alpha-ketoglutarate in TET-mediated DNA demethylation is summarized below:

| Component | Enzyme Involved | Process Affected | Outcome |

| Alpha-ketoglutarate | TET Hydroxylases | DNA Demethylation | Cofactor required for TET activity. nih.govmdpi.com |

| TET Hydroxylases | 5-methylcytosine (5mC) | Oxidation of 5mC to 5hmC | Initiates DNA demethylation pathway. nih.govnih.gov |

This mechanism highlights a direct link between a component of this compound and the epigenetic machinery that controls gene expression.

Impact on Jumonji C (JMJC) Domain-Containing Lysine (B10760008) Demethylases and Histone Demethylation

Alpha-ketoglutarate, a component of this compound, plays a significant role in regulating the activity of Jumonji C (JMJC) domain-containing histone demethylases. These enzymes are crucial for removing methyl groups from lysine residues on histones, thereby influencing chromatin structure and gene expression nih.govnih.gov. Research indicates that alpha-ketoglutarate can promote the activity of JMJC-domain-containing histone demethylases and the TET family of DNA demethylases researchgate.net. This modulation affects the histone methylation and DNA methylation landscapes within the cell researchgate.net. Changes in histone methylation can lead to either activation or repression of transcription, depending on the specific amino acid residue targeted nih.gov.

JMJC demethylases have been shown to play a role in various cellular processes, including the regulation of cell cycle regulatory genes and the suppression of senescence nih.gov. For instance, KDM5B and KDM5A, which are JMJC demethylases, are highly expressed in certain cancers and are associated with tumorigenesis through the suppression of senescence nih.gov. While the direct impact of this compound on specific JMJC demethylases requires further detailed study, the known role of its alpha-ketoglutarate component highlights a potential avenue of influence on histone demethylation and the downstream cellular processes it regulates.

Transcriptional Modulation via Epigenetic Machinery

The influence of this compound, through its alpha-ketoglutarate component, on JMJC demethylases and TET demethylases underscores its potential to modulate transcription via epigenetic machinery researchgate.net. By altering histone and DNA methylation patterns, this compound can indirectly affect gene expression levels nih.govresearchgate.net. Epigenetic modifications, including DNA methylation and histone modifications, are critical regulators of gene transcription nih.govnih.gov. Changes in these marks can lead to the activation or silencing of genes nih.govnih.gov.

The interplay between alpha-ketoglutarate levels and the activity of epigenetic enzymes suggests that this compound can contribute to the dynamic regulation of the cellular epigenome researchgate.net. This epigenetic remodeling can, in turn, lead to altered transcriptional profiles, impacting a wide range of cellular functions nih.govnih.gov. The precise transcriptional consequences of this compound administration would depend on the specific cellular context and the sensitivity of target genes to the induced epigenetic changes.

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy metabolism, and this compound's component, alpha-ketoglutarate, is a key player in mitochondrial bioenergetics nih.govnih.gov.

Influence on Mitochondrial Respiration and ATP Production

Alpha-ketoglutarate is an intermediate of the TCA cycle, which is the primary source of substrates for oxidative phosphorylation (OxPhos), the main process for ATP production in most eukaryotic cells nih.govnih.gov. Studies in Caenorhabditis elegans have indicated that alpha-ketoglutarate can negatively modulate mitochondrial respiration and ATP production researchgate.net. This suggests a complex regulatory role for AKG in cellular energy balance, potentially acting as a signal molecule that adjusts mitochondrial activity based on metabolic state researchgate.netnih.gov.

While the direct effects of this compound on human mitochondrial respiration and ATP production require more specific investigation, the established role of alpha-ketoglutarate in these processes provides a basis for understanding this compound's potential influence nih.gov. The availability of alpha-ketoglutarate from this compound could impact the flux through the TCA cycle and subsequently affect the rate of oxidative phosphorylation and ATP synthesis nih.govnih.gov.

Autophagy Modulation in Cellular Energy Homeostasis

Autophagy is a vital cellular process involved in the degradation and recycling of cellular components, contributing to energy homeostasis, particularly during nutrient scarcity nih.govnih.gov. Research in C. elegans suggests that alpha-ketoglutarate can negatively modulate autophagy, potentially as a consequence of its effects on mitochondrial respiration and ATP production researchgate.net.

Autophagy is closely linked to cellular energy balance, and its activation allows cells to generate energy by breaking down cellular constituents nih.govnih.gov. The potential modulation of autophagy by this compound, through its alpha-ketoglutarate component, could influence how cells manage their energy resources and respond to metabolic stress researchgate.netnih.govnih.gov.

Role in Mitochondrial Matrix Processes

The mitochondrial matrix is the compartment where the TCA cycle takes place, with alpha-ketoglutarate being a crucial intermediate nih.govnih.gov. Enzymes of the TCA cycle and other metabolic pathways are localized within the matrix nih.gov. The conversion of pyruvate (B1213749) to oxaloacetate, which replenishes the TCA cycle, also involves enzymes localized in the mitochondrial matrix nih.gov.

As a source of alpha-ketoglutarate, this compound can directly influence the metabolic activity within the mitochondrial matrix researchgate.netnih.gov. The availability of AKG can affect the rate of the TCA cycle, impacting the generation of reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation nih.gov. This highlights this compound's potential to modulate core mitochondrial matrix processes related to energy production and intermediary metabolism nih.govnih.gov.

Cellular Processes and Organelle Dynamics

Beyond its specific effects on epigenetics and mitochondria, this compound's influence, primarily through alpha-ketoglutarate, can extend to broader cellular processes and organelle dynamics. While direct comprehensive data on this compound's impact on all organelle dynamics is limited in the provided sources, the interconnectedness of cellular pathways suggests potential indirect effects.

Mitochondrial dynamics, including fusion and fission events, are known to modulate mitochondrial bioenergetics and influence various cellular processes such as ATP production and autophagy nih.gov. Given this compound's potential to impact mitochondrial respiration and ATP production via alpha-ketoglutarate, it is plausible that it could indirectly influence mitochondrial dynamics as well researchgate.netnih.gov.

Furthermore, alpha-ketoglutarate has been implicated in various physiological reactions beyond metabolism, including protection against oxidative stress researchgate.net. Oxidative stress can impact the function and dynamics of multiple organelles. By potentially mitigating oxidative stress, this compound could indirectly contribute to maintaining the health and proper dynamics of cellular organelles researchgate.net.

Impact on Muscle Fiber Remodeling and Myogenic Differentiation

Research suggests that compounds related to this compound may influence muscle fiber remodeling and myogenic differentiation. Myostatin, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, is recognized as a negative regulator of muscle mass. uni.lu Antigen binding proteins that specifically bind to myostatin are described as potentially increasing the proliferation and/or differentiation of muscle precursor cells and modulating myostatin levels. uni.lu While this compound itself is mentioned in a context discussing combinations with such antigen-binding proteins, this indicates a potential avenue through which its related pathways could impact muscle development. uni.lu

Furthermore, Ornithine oxoglurate (this compound) activity is associated with an increased synthesis of amino acids such as glutamine, proline, and arginine, as well as polyamines. wikipedia.org It is also linked to the capacity to induce the secretion of anabolic hormones like insulin and growth hormone. wikipedia.org These factors are known to play roles in protein synthesis and tissue repair, which are integral to muscle fiber remodeling and the process of myogenic differentiation. wikipedia.org

Studies utilizing in vitro myostatin responsive reporter gene assays in A204 muscle cell lines have demonstrated dose-dependent inhibition of myostatin activation by certain antibodies, while a control antibody showed no such inhibition. uni.lu This highlights the principle that modulating myostatin activity can impact muscle cell behavior. uni.lu

Activation and Proliferation of Satellite Cells

Molecular Control of Cell Growth and Differentiation

The molecular control of cell growth and differentiation is governed by complex regulatory networks involving numerous signaling pathways and molecules. fishersci.caciteab.com Alpha-ketoglutarate, a key component of this compound, influences signaling through pathways that regulate cell differentiation and division. wikipedia.org It has been shown to modulate pluripotency in embryonic stem cells by promoting the activity of Jumonji C (JMJC)-domain-containing histone demethylases and TET family of DNA demethylases, thereby regulating histone and DNA methylation landscapes. wikipedia.org AKG also plays a role in the differentiation of immune cells, such as supporting the differentiation of naive T cells towards T helper 1 (TH1) cells by modulating mTOR signaling and promoting the expression of TH1-cell-associated transcription factor T-BET. wikipedia.org

Research Methodologies and Experimental Models in Cetornan Studies

In Vitro Research Paradigms

In vitro studies provide a controlled environment to examine the direct effects of Cetornan on various cell types and to investigate underlying molecular and biochemical mechanisms.

Cell Culture Models (e.g., Fibroblasts, Muscle Cells, Adipocytes, Keratinocytes)

Cell culture models are fundamental in this compound research, allowing for the isolation and study of specific cell types relevant to its hypothesized effects. Fibroblasts, muscle cells, adipocytes, and keratinocytes are examples of cell types that may be used to investigate this compound's influence on processes such as proliferation, differentiation, and metabolic activity. For instance, studies on keratinocytes, which are crucial for wound healing, have sometimes involved nutritional supplements including ornithine α-ketoglutarate in the context of burn patients, suggesting an interest in its effects on these cells. nih.gov While the provided search results mention the use of fibroblasts and keratinocytes in co-culture studies to examine cell communication and growth nih.gov, and the use of fibroblasts in studies related to metabolic deficiencies where this compound was initiated in a patient researchgate.net, specific detailed in vitro studies on the direct effects of this compound on isolated fibroblasts, muscle cells, or adipocytes were not prominently detailed in the search results. However, the principle of using such cell lines for controlled experiments on cellular responses to compounds like this compound is a standard practice in in vitro research.

Assessment of Molecular and Biochemical Markers in Cell Lines

Analyzing molecular and biochemical markers in cell lines treated with this compound helps to identify the pathways and processes affected by the compound. This can involve measuring levels of enzymes, proteins, metabolites, and gene expression. For example, in studies involving fibroblasts from patients with specific metabolic conditions, biochemical parameters in cultured cells can be assessed to understand the cellular impact of interventions, which in one case included the initiation of this compound treatment in a patient. researchgate.net While direct details on specific molecular and biochemical markers assessed in various cell lines upon this compound treatment were not extensively provided in the search snippets, this type of assessment is a crucial component of in vitro research to understand the cellular mechanisms influenced by the compound.

Equine Muscle Regeneration In Vitro Models

In vitro models using equine muscle cells, particularly satellite cells, are employed to study muscle healing and regeneration processes in horses. These models can be used to evaluate potential therapeutic agents aimed at promoting muscle repair. Equine satellite cells can be cultured to undergo proliferation and differentiation, mimicking aspects of muscle regeneration in vitro. nih.gov While the provided search result describes the development and characterization of such equine muscle regeneration models and the testing of growth factors like FGF and IGF-1 nih.gov, specific studies detailing the application of this compound within these particular equine in vitro models were not found. However, the existence of these models indicates a relevant area where this compound's potential effects on muscle regeneration could be investigated.

In Vivo Animal Model Methodologies

In vivo animal models are essential for studying the systemic effects of this compound, including its impact on metabolism, tissue repair, and growth in a complex biological system.

Rat Trauma Models for Metabolic Studies

Rat trauma models, such as those involving femur fractures, are utilized to investigate the metabolic effects of nutritional interventions, including supplementation with compounds like ornithine-α-ketoglutarate (OKG), which is this compound. caldic.com These models simulate the catabolic state observed in trauma patients, allowing researchers to assess the impact of OKG on nitrogen balance, body weight, and amino acid metabolism. Studies in traumatized rats have shown that OKG supplementation can lead to a significantly higher fraction of nitrogen intake being retained in the body compared to basal diets. caldic.com Plasma and muscle free amino acid concentrations in OKG-fed rats have been found to be comparable to those in rats fed ornithine alone, suggesting similarities in amino acid metabolism. caldic.com These studies indicate that OKG may offer better metabolic benefits than its individual components in the nutritional support of injured rats. caldic.com

| Diet Group (Traumatized Rats) | Nitrogen Intake Retained (%) |

| Basal Diet | Not specified in snippet, but lower than OKG |

| OKG Supplemented | 23% (significantly higher) caldic.com |

Mouse Models of Obesity and Muscle Growth Regulation

Mouse models are valuable for studying the effects of compounds on complex conditions like obesity and for investigating mechanisms regulating muscle growth. While the search results mention mouse models related to obesity and muscle growth nih.govnih.gov, and the use of OKG in a mouse model of colitis which also reported effects on body weight researchgate.net, direct and detailed information on the specific use of this compound (OKG) in mouse models designed specifically to study obesity and muscle growth regulation, as per the subsection title, was not extensively provided. However, the use of mouse models to study metabolic diseases, body weight, and muscle mass changes is a well-established methodology nih.govnih.gov, and one study did note that dietary supplementation with αKG has been shown to induce skeletal muscle hypertrophy in mice and prevent muscle wasting in a mouse model of Duchenne muscular dystrophy researchgate.net. Another study using OKG in a mouse model of colitis observed that OKG alleviated weight loss researchgate.net. These findings, although not exclusively focused on obesity and general muscle growth regulation, suggest the relevance of mouse models in evaluating this compound's impact on body composition and muscle.

Studies in ETEC-Infected Piglet Models for Gut Microbiota and Immune Responses

Enterotoxigenic Escherichia coli (ETEC) is a significant cause of diarrhea in weaned piglets, impacting growth performance and intestinal health. Studies have investigated the effects of this compound, specifically OKG, as a food supplement in ETEC-infected piglets to understand its potential in modulating inflammation, gut microbiota, and immune responses researchgate.net.

Research has shown that ETEC infection can inhibit growth performance in piglets, and OKG supplementation may help alleviate this impact researchgate.net. Furthermore, OKG supplementation has been observed to influence immune markers at the transcriptional level in the gut and lung of ETEC-infected piglets, even in the absence of clinical gastrointestinal signs nih.gov. OKG supplementation was found to enhance the mRNA expression of IL-1β and IL-10 while reducing NF-κB and MyD88 in the ileum researchgate.net.

Crucially, studies suggest that OKG can reverse intestinal microbiota dysfunction induced by ETEC. This includes effects on the diversity of ileal microbiota and the relative abundances of certain bacteria, such as Actinobacillus, Turicibacter, and the [Acetivibrio]_ethanolgignens_group researchgate.net. These changes in microbiota composition were found to significantly affect metabolic pathways, including arachidonic acid metabolism and primary bile acid biosynthesis researchgate.net.

Immunomodulatory Effects in Animal Models of Injury (e.g., Burn Injuries in Rats)

Animal models of injury, such as burn injuries in rats, are utilized to investigate immunomodulatory effects of various compounds. Severe burn injuries lead to hypermetabolism and hyposomatotropism, impacting wound healing nih.gov.

Research in a rat trauma model investigated the metabolic effects of dietary supplements including OKG to understand its actions and the mechanism for observed anabolic effects caldic.com. Studies in burn-injured rats have also explored the impact of nutritional support on outcomes researchgate.net.

While the search results confirm the use of burn injury models in rats to study immune and inflammatory responses and the impact of interventions on wound healing and metabolic status, specific detailed findings on the immunomodulatory effects of this compound (OKG) in these models, beyond its potential role in improving nitrogen balance and wound healing, are limited within the provided snippets caldic.comresearchgate.net. OKG has been suggested to have metabolic benefits in injured rats, with potential mechanisms associated with increases in growth hormone and insulin (B600854), and the production of metabolites of ornithine and αKG caldic.com.

Analytical Techniques for this compound and Metabolite Profiling

Analyzing this compound and its metabolites in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. Various analytical techniques are employed for this purpose.

Amino Acid Analysis in Biological Samples (Plasma, Muscle Tissue)

Studies have measured free amino acid concentrations in plasma and muscle tissue using automated ion-exchange chromatography with an amino acid analyzer caldic.com. Samples are typically prepared by adding sulfosalicylic acid containing an internal standard to plasma or dry muscle, followed by vortexing, centrifugation, and filtration before injection into the analyzer caldic.com. Calibration standards are analyzed regularly to ensure accuracy caldic.com.

Amino acid analysis has revealed changes in plasma and muscle amino acid levels in various conditions and in response to nutritional interventions. For instance, studies on patients with acute hemorrhagic necrotising pancreatitis showed significantly lower concentrations of certain amino acids, including glutamine, in plasma and muscle tissue nih.gov. In the context of this compound research, amino acid analysis helps to assess how this compound administration affects the pools of its constituent amino acids and related metabolites in different tissues caldic.com.

Table 1: Example Plasma Amino Acid Concentrations (μmol/L)

| Amino Acid | Normal Range | Patient 1 (Example) |

| Alanine | 174–375 | 298 |

| Glycine | 160–264 | 159 |

| Proline | 93–233 | 114 |

| Lysine (B10760008) | 85–241 | 136 |

| Citrulline | 21–38 | 6 |

| Glutamine | 423–545 | 327 |

Note: Data compiled from an example of plasma amino acid analysis in a patient with pyruvate (B1213749) carboxylase deficiency, where this compound was part of the treatment regimen. nih.govresearchgate.net

Chromatographic and Spectrometric Methods for Compound Detection

Chromatographic and spectrometric methods are essential for the detection and quantification of this compound and its metabolites in biological matrices. These techniques allow for the separation and identification of compounds based on their chemical and physical properties.

Gas chromatography–mass spectrometry (GC-MS) has been used for the analysis of urinary organic acids, which can include metabolites related to this compound's breakdown products nih.govresearchgate.net. Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that has been employed to quantify specific amino acids in biological samples, such as exudate collected from burn patients researchgate.net.

These methods provide high sensitivity and specificity, enabling researchers to identify and measure the levels of this compound and its various metabolic products, contributing to the understanding of its metabolic fate and activity in vivo.

Biochemical Assays for Enzymatic Activities and Metabolite Levels

Biochemical assays are utilized to measure the activity of enzymes involved in metabolic pathways influenced by this compound and to quantify the levels of specific metabolites. These assays provide insights into the biochemical effects of this compound.

Enzymatic methods have been used to determine levels of metabolites such as lactate (B86563) and pyruvate in plasma nih.govresearchgate.net. Spectrophotometric assays have been performed to measure the activity of mitochondrial respiratory complexes, which are relevant to energy metabolism that can be affected by compounds like alpha-ketoglutarate (B1197944) nih.govresearchgate.net.

These biochemical approaches complement chromatographic and spectrometric methods by providing functional information about the metabolic pathways targeted by this compound and the resulting changes in key metabolite concentrations.

Comparative Biochemical and Functional Analyses of Cetornan

Comparative Metabolic Efficacy with Individual Components

The metabolic impact of Cetornan is distinct from that of ornithine or alpha-ketoglutarate (B1197944) when administered separately. This distinction underscores the unique biochemical synergy of the this compound complex.

Research has demonstrated that while ornithine, alpha-ketoglutarate, and this compound can all lead to an increase in plasma glutamate (B1630785) concentrations, their subsequent effects on other amino acids diverge significantly. A study in healthy subjects revealed that while all three compounds increased glutamate levels, only the administration of this compound resulted in a significant elevation of proline and arginine levels. nih.gov Specifically, at 60 minutes post-administration, this compound led to a mean increase of 35% in proline and 41% in arginine. nih.gov

Furthermore, the hormonal response to this compound is more pronounced. The same study observed that this compound administration led to a notable increase in both insulin (B600854) and glucagon (B607659) levels, a response not mirrored to the same extent by its individual components. nih.gov This suggests that the combination of ornithine and alpha-ketoglutarate within the this compound complex modifies amino acid metabolism and hormonal secretion in a manner that is not achievable with either component alone. nih.gov

| Compound | Effect on Plasma Glutamate | Effect on Plasma Proline | Effect on Plasma Arginine | Effect on Insulin/Glucagon Secretion |

|---|---|---|---|---|

| This compound (Ornithine Alpha-Ketoglutarate) | Increase | Significant Increase | Significant Increase | Significant Increase |

| Ornithine (as hydrochloride) | Increase | No Significant Increase | No Significant Increase | Less Pronounced |

| Alpha-Ketoglutarate (as calcium salt) | Increase | No Significant Increase | No Significant Increase | Less Pronounced |

The synergistic action of this compound is evident in its role as a precursor for key metabolites. The simultaneous administration of ornithine and alpha-ketoglutarate, as in this compound, is required for the enhanced generation of glutamine, proline, and arginine. researchgate.net This does not occur to the same degree when either ornithine or alpha-ketoglutarate is given separately. researchgate.net This synergy is believed to arise from the saturation of the ornithine aminotransferase pathway by the combined administration, which diverts ornithine metabolism towards the synthesis of arginine. researchgate.net

This metabolic synergy translates into observable benefits, such as a more potent effect on insulin secretion. Studies have shown that the insulinotropic effect of this compound is significantly greater than that of ornithine or alpha-ketoglutarate administered individually. researchgate.net This indicates that the integrated action of both components is necessary for the full spectrum of this compound's metabolic effects.

Investigation of Structural Analogs and Related Compounds

To further understand the unique properties of this compound, it is useful to compare it with its structural analogs and other related amino acid derivatives. These comparisons help to delineate the specific contributions of its molecular structure to its biological activity.

A key structural analog for comparison is Arginine Alpha-Ketoglutarate. A study in burn-injured rats directly compared the effects of enterally administered this compound (ornithine alpha-ketoglutarate) with isonitrogenous and isomolar (B1166829) amounts of arginine alpha-ketoglutarate on glutamine pools. The results demonstrated that this compound was significantly more effective at increasing plasma and muscle glutamine concentrations. nih.gov Specifically, the muscle glutamine concentration was 7.0 +/- 0.3 micromol/g in the this compound group, compared to 5.4 +/- 0.3 micromol/g in the isonitrogenous arginine alpha-ketoglutarate group. nih.gov Furthermore, only this compound was found to increase the concentration of glutamine in the liver. nih.gov These findings indicate that the metabolic actions of this compound, particularly as a glutamine precursor, are not solely attributable to the alpha-ketoglutarate moiety or its nitrogen content, as the arginine-based analog did not replicate these effects to the same extent. nih.gov

| Compound | Plasma Glutamine | Muscle Glutamine (micromol/g) | Liver Glutamine |

|---|---|---|---|

| This compound (Ornithine Alpha-Ketoglutarate) | Increased | 7.0 ± 0.3 | Increased |

| Arginine Alpha-Ketoglutarate (Isonitrogenous) | No significant increase | 5.4 ± 0.3 | No significant increase |

| Arginine Alpha-Ketoglutarate (Isomolar) | No significant increase | 6.3 ± 0.3 | No significant increase |

| Control (Glycine) | Baseline | 4.6 ± 0.2 | Baseline |

When compared with other amino acid derivatives such as L-ornithine-L-aspartate (LOLA), this compound exhibits a different profile in managing hyperammonemia. In a study on rats with hyperammonemia-induced encephalopathy, both L-ornithine (a component of this compound) and LOLA reduced blood and brain ammonia (B1221849) concentrations. nih.gov However, treatment with LOLA also led to a significant increase in the brain's extracellular concentrations of the excitatory amino acids glutamate and aspartate, which was suggested to potentially counteract some of the beneficial effects of ornithine. nih.gov Another study comparing intravenous LOLA with a placebo in patients with overt hepatic encephalopathy found that LOLA significantly reduced venous ammonia and recovery time. researchgate.net

In the context of muscle metabolism, this compound's effects can be compared to those of branched-chain amino acids (BCAAs). While BCAAs are known to be involved in muscle protein synthesis, some studies suggest that their infusion can actually decrease the rate of muscle protein synthesis and turnover. springermedizin.denih.gov In contrast, this compound has been shown to improve skeletal muscle protein synthesis. webmd.com Furthermore, in surgical trauma patients, this compound was found to reduce the loss of muscle glutamine, an effect not observed with the administration of BCAAs. webmd.com

| Compound/Derivative | Primary Comparative Parameter | Observed Effect of this compound (or its components) | Observed Effect of Comparative Derivative |

|---|---|---|---|

| L-ornithine-L-aspartate (LOLA) | Brain Amino Acid Profile (in hyperammonemia) | Reduces brain ammonia without significantly increasing excitatory amino acids. | Reduces brain ammonia but increases brain extracellular glutamate and aspartate. nih.gov |

| Branched-Chain Amino Acids (BCAAs) | Muscle Protein Synthesis | Improves skeletal muscle protein synthesis. webmd.com | May decrease muscle protein synthesis and turnover when infused alone. springermedizin.denih.gov |

| Branched-Chain Amino Acids (BCAAs) | Muscle Glutamine Preservation (post-trauma) | Reduces loss of muscle glutamine. webmd.com | Does not prevent the loss of muscle glutamine. webmd.com |

Emerging Research Perspectives and Future Avenues for Cetornan

Identification of Novel Molecular Targets and Interaction Partners

Recent investigations are expanding the known molecular landscape of Cetornan's interactions beyond its established role as a precursor for amino acids like arginine and glutamine. Ornithine, a key component of this compound, is a known agonist for the human family C G-protein-coupled receptor hGPRC6A. ncats.io This receptor is activated by basic amino acids and suggests a direct signaling role for ornithine in cellular processes. ncats.io The alpha-ketoglutarate (B1197944) (AKG) moiety is also a critical player, acting as a key cofactor for a variety of enzymes, including those involved in epigenetic modifications.

Exploration of this compound's Influence in Diverse Biological Systems

To elucidate the fundamental mechanisms of this compound's action, researchers are turning to simpler, non-mammalian model organisms and sophisticated in vitro systems.

Non-Mammalian Models (e.g., C. elegans, Bacteria) for Lifespan and Metabolic Regulation

Studies utilizing the nematode Caenorhabditis elegans have demonstrated that alpha-ketoglutarate, a central component of this compound, can extend lifespan. This effect is achieved by negatively modulating mitochondrial respiration and ATP production, which in turn influences autophagy. In the realm of microbiology, AKG has been shown to regulate glucose metabolism and uptake in bacteria, highlighting its fundamental role in cellular energy management across different life forms.

Embryonic Stem Cell Models for Pluripotency Modulation

In the context of developmental biology, alpha-ketoglutarate has been identified as a modulator of pluripotency in embryonic stem cells. It promotes the activity of Jumonji C (JmjC) domain-containing histone demethylases and the TET family of DNA demethylases. By influencing these key epigenetic regulators, AKG plays a role in shaping the histone methylation and DNA methylation landscapes, which are critical for maintaining the pluripotent state of stem cells.

Integration of Advanced -Omics Technologies

The application of high-throughput "-omics" technologies is providing a more holistic view of the cellular responses to this compound, moving from a single-pathway focus to a systems-level understanding.

Metabolomics Profiling in Response to this compound

Metabolomics, the large-scale study of small molecules, is a powerful tool for understanding the metabolic fate and impact of this compound. As a key intermediate in the Krebs cycle and amino acid metabolism, the administration of this compound is expected to cause significant shifts in the cellular metabolome. Future metabolomic studies will be crucial in mapping the downstream metabolic pathways influenced by this compound and identifying novel bioactive metabolites.

Theoretical Frameworks for Understanding this compound's Pleiotropic Effects

The diverse physiological impacts of this compound, a compound comprised of two molecules of L-ornithine and one molecule of alpha-ketoglutarate (AKG), stem from the intricate and interconnected metabolic and signaling pathways its components influence. Understanding its pleiotropic effects requires a systems-level perspective that considers the synergistic action of ornithine and AKG.

Ornithine is a key intermediate in the urea (B33335) cycle, crucial for the detoxification of ammonia (B1221849), a byproduct of protein breakdown. soulperformancenutrition.com Alpha-ketoglutarate is a central molecule in the Krebs cycle, pivotal for cellular energy production in the form of ATP. soulperformancenutrition.com The combination of these two molecules in this compound provides substrates for multiple biosynthetic and metabolic pathways, leading to effects that are not observed when each component is administered separately. nih.gov For instance, the administration of ornithine alpha-ketoglutarate (OKG) has been shown to increase plasma levels of arginine and proline, an effect not seen with individual administration of its components. nih.gov

The pleiotropic nature of this compound can be attributed to its role as a precursor for several important molecules. Ornithine and AKG contribute to the synthesis of:

Glutamate (B1630785) and Glutamine: AKG can be transaminated to form glutamate, which can then be converted to glutamine. Glutamine is a vital fuel for rapidly dividing cells, such as those in the intestinal mucosa, and plays a role in immune function. nih.gov

Arginine and Proline: Ornithine is a direct precursor to arginine, which is essential for nitric oxide (NO) synthesis, a key signaling molecule in vasodilation and immune responses. soulperformancenutrition.com Both ornithine and glutamate (derived from AKG) are precursors for proline, a critical component of collagen, which is vital for wound healing. researchgate.net

Polyamines: Ornithine can be decarboxylated to form polyamines, which are involved in cell growth and differentiation. nih.gov

Furthermore, AKG itself is now recognized as a signaling molecule with broad effects. It acts as a cofactor for a variety of dioxygenases, including those involved in epigenetic modifications of DNA and histones, suggesting a role in regulating gene expression. nih.gov It has also been shown to influence signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism. nih.govmdpi.com

Further Delineation of Unelucidated Mechanisms of Action

While the anabolic and nitrogen-sparing effects of this compound are well-documented, several aspects of its mechanism of action remain to be fully elucidated. Future research should focus on the following areas:

Epigenetic Regulation: The role of AKG as a cofactor for demethylases suggests that this compound could influence the epigenetic landscape of cells. nih.gov It is currently unknown how the administration of this compound specifically alters DNA and histone methylation patterns in various tissues, and what the functional consequences of these changes are. Investigating this could reveal novel mechanisms for its therapeutic effects in conditions like sarcopenia and during recovery from trauma.

Mitochondrial Dynamics: Both ornithine and AKG are central to mitochondrial metabolism. AKG is a key intermediate in the TCA cycle, and its availability can influence mitochondrial respiration. nih.gov There is evidence that AKG can modulate the production of reactive oxygen species (ROS) by mitochondria, which can act as signaling molecules. nih.gov The precise impact of this compound on mitochondrial function, including biogenesis, dynamics (fusion and fission), and signaling, is an area ripe for investigation.

Inter-organ Communication: this compound's components are involved in metabolic pathways that span multiple organs, particularly the liver and intestine. nih.gov For example, the intestine uses ornithine to produce citrulline, which is then transported to the kidneys for arginine synthesis. nih.gov A deeper understanding of how this compound modulates this inter-organ crosstalk could explain its systemic effects on nitrogen balance and protein metabolism.

A summary of key metabolites derived from this compound and their primary functions is presented in the table below.

| Metabolite | Precursor(s) from this compound | Primary Function(s) |

| Glutamate | Alpha-ketoglutarate | Neurotransmitter, precursor for glutamine and proline |

| Glutamine | Alpha-ketoglutarate | Energy substrate, nitrogen transport, immune function |

| Arginine | Ornithine | Nitric oxide synthesis, urea cycle, protein synthesis |

| Proline | Ornithine, Alpha-ketoglutarate | Collagen synthesis, wound healing |

| Polyamines | Ornithine | Cell growth and differentiation |

Modeling Complex Biological Networks Influenced by this compound

Given the multifaceted nature of this compound's action, computational modeling of the biological networks it influences is a promising approach to gain a more comprehensive understanding. wikipedia.org Such models can integrate data from genomics, proteomics, and metabolomics to simulate the effects of this compound on cellular and systemic metabolism.

Metabolic Network Models: Genome-scale metabolic models (GEMs) can be used to simulate the metabolic flux through various pathways upon the introduction of ornithine and AKG. wikipedia.org These models can predict how this compound supplementation alters the production of key downstream metabolites like arginine, proline, and glutamine under different physiological conditions (e.g., healthy vs. catabolic states). For instance, a model could simulate the impact of increased ornithine and AKG availability on the urea cycle and Krebs cycle, and how these changes propagate through the metabolic network. researchgate.net

Signaling Network Models: The signaling effects of this compound's components, particularly AKG's influence on pathways like mTOR, can be investigated using computational models of signaling cascades. nih.gov These models can help to understand the dynamic interplay between metabolic changes and signaling events. For example, a model could explore how alterations in the intracellular AKG concentration, following this compound administration, affect the phosphorylation status of key proteins in the mTOR pathway and subsequent downstream cellular responses like autophagy. mdpi.com

Integrated Multi-Scale Models: Ultimately, integrating metabolic and signaling network models into multi-scale models that encompass cellular, tissue, and whole-body levels will be crucial. wikipedia.org These models could predict the systemic effects of this compound on nitrogen balance, muscle protein synthesis, and immune function, providing a powerful tool for optimizing its therapeutic use and for generating new, testable hypotheses.

The table below outlines potential computational modeling approaches for studying this compound's effects.

| Modeling Approach | Key Inputs | Potential Outputs | Research Question Addressed |

| Metabolic Network Modeling | Genomic data, metabolomic data, enzyme kinetics | Metabolic flux distributions, predicted metabolite concentrations | How does this compound alter the flow of metabolites through central metabolic pathways? |

| Signaling Network Modeling | Proteomic data (e.g., phosphorylation status), kinetic parameters of signaling reactions | Dynamic changes in signaling protein activity, pathway cross-talk | How does AKG from this compound modulate key signaling pathways like mTOR? |

| Multi-Scale Modeling | Integration of metabolic and signaling models, physiological parameters | Predictions of systemic effects (e.g., whole-body nitrogen balance), identification of key regulatory nodes | What are the integrated effects of this compound on metabolism and signaling at the whole-body level? |

By leveraging these advanced research perspectives and computational tools, a more complete and nuanced understanding of this compound's pleiotropic effects can be achieved, paving the way for novel therapeutic applications.

Q & A

Q. What methodologies validate the stability of this compound under varying environmental conditions?

- Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) under stress conditions (heat, light, humidity). Monitor degradation products via UPLC-MS and assess bioactivity retention using cell-based assays. Develop predictive degradation models using Arrhenius equation kinetics .

Data Management & Reporting

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound studies?

- Methodological Answer: Deposit raw datasets in repositories like Figshare or ChemRxiv with standardized metadata (e.g., DOI, experimental parameters). Use open-source formats (SMILES for structures, CSV for numerical data) and annotate anomalies (e.g., outlier removal criteria) in README files .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to calculate EC/LD values. Use bootstrap resampling to estimate confidence intervals and Kaplan-Meier survival analysis for longitudinal data. Validate models with Akaike Information Criterion (AIC) .

Hypothesis-Driven Research

Q. How should researchers formulate testable hypotheses about this compound’s role in modulating enzyme activity?

- Methodological Answer: Ground hypotheses in structural biology literature (e.g., active site homology). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Design kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants () and validate with crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.